Cas no 4376-72-1 (2,2,4,4,6,6-Hexakis(4-bromophenoxy)-1,3,5,2,4,6-triazatriphosphorine)

2,2,4,4,6,6-Hexakis(4-bromophenoxy)-1,3,5,2,4,6-triazatriphosphorine structure
4376-72-1 structure
Product Name:2,2,4,4,6,6-Hexakis(4-bromophenoxy)-1,3,5,2,4,6-triazatriphosphorine
CAS No:4376-72-1
MF:C36H24Br6N3O6P3
MW:1166.9375
CID:324188
PubChem ID:4261415
Update Time:2024-11-08

2,2,4,4,6,6-Hexakis(4-bromophenoxy)-1,3,5,2,4,6-triazatriphosphorine Chemical and Physical Properties

Names and Identifiers

    • 1,3,5,2,4,6-Triazatriphosphorine,2,2,4,4,6,6-hexakis(4-bromophenoxy)-2,2,4,4,6,6-hexahydro-
    • Hexakis(p-bromophenoxy)cyclotriphosphazene
    • 2,2,4,4,6,6-Hexakis(4-bromophenoxy)-1,3,5,2,4,6-triazatriphosphorine
    • STK529467
    • 2,2,4,4,6,6-HEXAKIS-(4-BROMO-PHENOXY)-,,-(1,3,5,2,4,6)TRIAZATRIPHOSPHININE
    • 2,2,4,4,6,6-hexakis(4-bromophenoxy)-1,3,5,2lambda~5~,4lambda~5~,6lambda~5~-triazatriphosphinine
    • 2,2,4,4,6,6-hexakis(4-bromophenoxy)-1,3,5-triaza-2lambda5,4lambda5,6lambda5-triphosphacyclohexa-1,3,5-triene
    • E5,6
    • 4376-72-1
    • 2,2,4,4,6,6-hexakis(4-bromophenoxy)-1,3,5,2l5,4l5,6l5-triazatriphosphinine
    • E5-triphosphacyclohexa-1,3,5-triene
    • 2,2,4,4,6,6-HEXAKIS-(4-BROMO-PHENOXY)-,,-(1,3,5,2,4,6)TRIAZATRIPHOSPHINI NE
    • LUN76721
    • E5,4
    • AKOS003614463
    • 2,2,4,4,6,6-hexakis(4-bromophenoxy)-1,3,5-triaza-2
    • Inchi: 1S/C36H24Br6N3O6P3/c37-25-1-13-31(14-2-25)46-52(47-32-15-3-26(38)4-16-32)43-53(48-33-17-5-27(39)6-18-33,49-34-19-7-28(40)8-20-34)45-54(44-52,50-35-21-9-29(41)10-22-35)51-36-23-11-30(42)12-24-36/h1-24H
    • InChI Key: LZDZRKDTUHPPOI-UHFFFAOYSA-N
    • SMILES: BrC1C([H])=C([H])C(=C([H])C=1[H])OP1(N=P(N=P(N=1)(OC1C([H])=C([H])C(=C([H])C=1[H])Br)OC1C([H])=C([H])C(=C([H])C=1[H])Br)(OC1C([H])=C([H])C(=C([H])C=1[H])Br)OC1C([H])=C([H])C(=C([H])C=1[H])Br)OC1C([H])=C([H])C(=C([H])C=1[H])Br

Computed Properties

  • Exact Mass: 1166.59167 g/mol
  • Monoisotopic Mass: 1160.59782 g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 9
  • Heavy Atom Count: 54
  • Rotatable Bond Count: 12
  • Complexity: 1090
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 15.9
  • Topological Polar Surface Area: 92.5
  • Molecular Weight: 1166.9

2,2,4,4,6,6-Hexakis(4-bromophenoxy)-1,3,5,2,4,6-triazatriphosphorine Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Biosynth
EAA37672-100 mg
Hexakis(p-bromophenoxy)cyclotriphosphazene
4376-72-1
100MG
$120.00 2023-01-05
Biosynth
EAA37672-250 mg
Hexakis(p-bromophenoxy)cyclotriphosphazene
4376-72-1
250MG
$225.00 2023-01-05
Biosynth
EAA37672-500 mg
Hexakis(p-bromophenoxy)cyclotriphosphazene
4376-72-1
500MG
$360.00 2023-01-05
Biosynth
EAA37672-1000 mg
Hexakis(p-bromophenoxy)cyclotriphosphazene
4376-72-1
1g
$580.00 2023-01-05
Biosynth
EAA37672-5000 mg
Hexakis(p-bromophenoxy)cyclotriphosphazene
4376-72-1
5g
$1,900.00 2023-01-05
Recommended suppliers
Essenoi Fine Chemical Co., Limited
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Amadis Chemical Company Limited
Hebei Liye chemical Co.,Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Hebei Liye chemical Co.,Ltd
TAIXING JOXIN BIO-TEC CO.,LTD.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
TAIXING JOXIN BIO-TEC CO.,LTD.
Changzhou Guanjia Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Changzhou Guanjia Chemical Co., Ltd